![molecular formula C26H24F3N3O4 B2488288 1-[4-[(6,7-二甲氧基-3,4-二氢异喹啉-1-基)甲基]苯基]-3-[4-(三氟甲氧基)苯基]脲 CAS No. 1023493-40-4](/img/structure/B2488288.png)

1-[4-[(6,7-二甲氧基-3,4-二氢异喹啉-1-基)甲基]苯基]-3-[4-(三氟甲氧基)苯基]脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

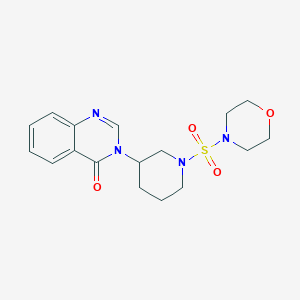

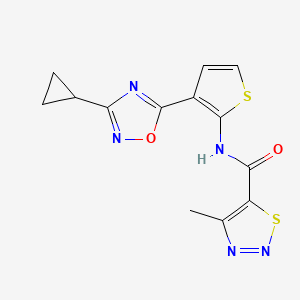

This compound is part of a broader class of organic compounds that include isoquinolines and ureas. The interest in these compounds stems from their diverse range of biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

- The synthesis of similar compounds, like 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline, has been achieved through cyclization using the Pummerer reaction, with the enhancement by boron trifluoride diethyl etherate as an additive reagent (Saitoh et al., 2001).

- Another method involves a three-component reaction of 2-alkynylbenzaldoxime, carbodiimide, with an electrophile to generate 1-(4-haloisoquinolin-1-yl)ureas (Ye, Wang, & Wu, 2011).

Molecular Structure Analysis

- The stereochemistry and molecular structure of related compounds, such as 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline, have been elucidated through X-ray diffractometric analysis, revealing details about the arrangement of atoms and functional groups (Mondeshka et al., 1992).

Chemical Reactions and Properties

- The chemical reactions of these compounds often involve cyclization processes and Pummerer-type reactions which are key in forming the isoquinoline structure. The reactivity is influenced by factors like the presence of Lewis acids (Saitoh et al., 2002).

Physical Properties Analysis

- The physical properties such as melting points, solubility, and crystalline structure are determined through standard analytical methods like X-ray crystallography, as seen in studies of similar compounds (Bailey et al., 1995).

Chemical Properties Analysis

- These compounds often exhibit a range of chemical properties, including reactivity with various electrophiles and nucleophiles, and the ability to undergo different types of chemical reactions, such as cyclization and rearrangement (Lai, Wang, & Wu, 2014). The presence of functional groups like the trifluoromethoxy phenyl group can significantly influence these properties.

科学研究应用

BRAFV600E抑制剂

与问题中的化合物在结构上相关的一个应用领域是开发新型BRAFV600E抑制剂。含有喹唑氧基取代基的芳基脲类化合物,与感兴趣的结构密切相关,已显示出对突变型和野生型BRAF激酶的强效抑制作用。这类化合物表现出良好的药代动力学特性,并在口服给药后在小鼠肿瘤异种移植模型中展现出疗效,表明它们在癌症治疗中的潜力(Holladay et al., 2011)。

合成和结构分析

研究还集中在具有6,7-二甲氧基-3,4-二氢异喹啉结构的化合物的合成和结构分析上。例如,8,9-二甲氧基-4-甲基-3-苯基-2,3,5,6-四氢吡咯并[2,1-α]异喹啉碘化物的合成和X射线晶体结构揭示了吡咯并[2,1-a]异喹啉衍生物的结构特征(Bailey et al., 1995)。类似地,对2-和4-苯基-6,7-二甲氧基-3-甲基-3,4-二氢-2H-1,3-苯并噻嗪的1H和13C核磁共振和X射线研究进一步阐明了相关分子的结构(Kălmăn等,1986)。

俄雷昔受体和睡眠调节

另一个重要应用是通过俄雷昔受体调节睡眠。研究探讨了通过双重或选择性拮抗剂对俄雷昔受体进行药理阻断的效果,涉及具有6,7-二甲氧基-3,4-二氢异喹啉结构的化合物在睡眠-清醒调节中的作用,并为睡眠障碍提供了潜在的治疗途径(Dugovic et al., 2009)。

新型合成方法

针对创造复杂的异喹啉衍生物的新型合成方法的研究也突显了这些化合物的多功能性。例如,开发了一种用于2-取代-6,7-二氢-4H-吡咪啶并[2,1-a]异喹啉-4-酮的一锅法合成技术,展示了用于生成药理相关结构的创新方法(Lal et al., 1990)。

作用机制

Target of Action

The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97 , a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .

Mode of Action

The compound interacts with the sigma-2 receptor, demonstrating a high selectivity ratio (sigma-1/sigma-2 selectivity ratio > 1000) . This interaction results in changes in intracellular calcium regulation and cholesterol homeostasis .

Biochemical Pathways

Given the role of the sigma-2 receptor in calcium regulation and cholesterol homeostasis, it is likely that these pathways are impacted .

Pharmacokinetics

Following oral administration, the compound shows rapid absorption, with peak plasma concentration (Cmax) occurring within 10 minutes of dosing . It also demonstrates an adequate absolute oral bioavailability of 29.0% .

Result of Action

The interaction of the compound with the sigma-2 receptor can lead to various effects at the molecular and cellular level. For instance, sigma-2 receptor agonists have been shown to relieve mechanical hyperalgesia in mouse models of chronic pain . Therefore, it is possible that this compound may have similar effects.

未来方向

属性

IUPAC Name |

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F3N3O4/c1-34-23-14-17-11-12-30-22(21(17)15-24(23)35-2)13-16-3-5-18(6-4-16)31-25(33)32-19-7-9-20(10-8-19)36-26(27,28)29/h3-10,14-15H,11-13H2,1-2H3,(H2,31,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSHLNKUAPKISO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2488205.png)

![N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2488208.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488210.png)

![Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2488211.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2488213.png)

![8-(4-fluorophenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2488218.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2488220.png)